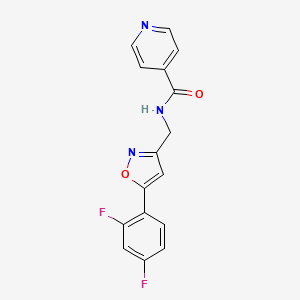

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide

Description

N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a 2,4-difluorophenyl group at the 5-position and a methyl-linked isonicotinamide moiety at the 3-position. The compound’s structural design leverages the isoxazole scaffold, known for its metabolic stability and hydrogen-bonding capabilities, combined with the difluorophenyl group, which enhances lipophilicity and target engagement.

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O2/c17-11-1-2-13(14(18)7-11)15-8-12(21-23-15)9-20-16(22)10-3-5-19-6-4-10/h1-8H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJNXKODPMYCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as gold or platinum under mild conditions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Table 1: Binding Affinities of Isoxazole-Acetamide Derivatives

| Compound ID | Key Substituents | Binding Score | Reference |

|---|---|---|---|

| (E)-2-(5-Fluoro-...) | Fluoro, Pyridin-4-yl | 5.797 | |

| (E)-2-(5-Amino-...) | Amino, Quinolin-6-yl | 5.58 | |

| (E)-2-(5-Methyl-...) | Methyl, Quinolin-6-yl | 5.408 |

Sulfonamide and Chloroacetamide Derivatives

Compounds with sulfonamide linkages () exhibit high structural similarity (0.86–0.94) to the target molecule but differ in electronic and steric properties:

- 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Similarity: 0.94) introduces a chloroacetamide group, which may improve electrophilicity for covalent binding but reduce solubility.

Key Observations :

- The target compound’s isonicotinamide group (vs. sulfonamide in analogs) likely improves π-π stacking with aromatic residues in target proteins.

- The 2,4-difluorophenyl substitution offers a balance between lipophilicity and steric demand compared to smaller groups (e.g., methyl) or polar substituents (e.g., amino) .

Methodological Considerations

Docking studies for analogs (e.g., ) were likely performed using AutoDock Vina , which optimizes binding mode predictions through efficient scoring functions and multithreading . This method’s accuracy suggests that affinity trends observed in analogs are reliable for SAR extrapolation.

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a difluorophenyl group and isonicotinamide moiety. Its molecular formula is , with a molecular weight of approximately 273.25 g/mol. The presence of the difluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Some derivatives have shown significant inhibitory activity against enzymes such as xanthine oxidase, which is crucial in purine metabolism. For instance, a related compound demonstrated an IC50 value of 0.3 μM against xanthine oxidase, indicating potent enzyme inhibition .

- Anticancer Activity : Compounds containing isoxazole rings have been evaluated for their anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common in isonicotinamide derivatives due to their ability to modulate inflammatory pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Xanthine Oxidase Inhibition Study : A series of isonicotinamide derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. Among these, this compound exhibited promising results, suggesting its potential use in treating conditions like gout or hyperuricemia .

- Anticancer Evaluation : A study focused on various isoxazole derivatives showed that those with structural similarities to this compound displayed significant cytotoxicity against multiple cancer cell lines. This highlights the compound's potential as a lead structure for developing anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.